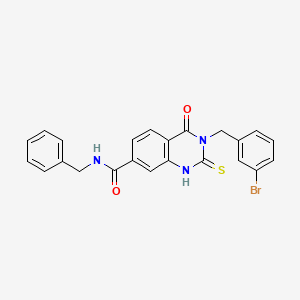
N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide" is a derivative of the 4-oxoquinoline class, which is known for its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant for its biological activity .
Synthesis Analysis
The synthesis of related tetrahydroquinoline structures can be achieved through different methods. One approach involves the conversion of carboxylic acids to the corresponding carboxamides using niobium pentachloride under mild conditions, which has been applied to synthesize 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures . Another method starts from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a sequence of reductive amination, palladium-catalyzed ethoxyvinylation, and reductive N-alkylation to obtain N-aryl-1,2,3,4-tetrahydroisoquinolines . Additionally, substituted N-(2-thiono-4-oxo-1,2,3,4-tetrahydroquinazolinyl)benzamides have been synthesized from reactions involving methyl anthranilate and 2-aryl-1,3,4-oxadiazoline-5-thiones .
Molecular Structure Analysis
The molecular structure of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a related compound, has been studied using density functional theory (DFT) methods to investigate the regioselectivity of its N-ethylation reaction. The study provides insights into the acid/base behavior and possible reaction paths of such compounds .
Chemical Reactions Analysis
The chemical reactivity of similar compounds includes the formation of N-benzoyl enamines, isoquinolines, and dibenzazocines through Peterson olefination. The α',α'-disilylated tertiary benzamides serve as ortho- and α'-carbanion synthons for these transformations . Furthermore, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-aminobenzamide .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, the general properties of 4-oxoquinoline derivatives can be inferred. These compounds typically exhibit significant biological activity and can be synthesized through various methods that allow for the introduction of different functional groups, which may affect their solubility, stability, and reactivity .
科学的研究の応用
Synthesis and Development of Combinatorial Libraries
Research led by Ivachtchenko et al. (2003) developed a liquid-phase synthesis method for combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, which are structurally related to N-benzyl-3-(3-bromobenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide. This method involves cyclization of substituted methyl anthranilates with isothiocyanates, contributing to the synthesis of new libraries of benzimidazo[1,2-c]quinazoline-6(5H)-thione-3-carboxamide and S-substituted 6-mecaptobenzimidazo[1,2-c]quinazoline-3-carboxamide (Ivachtchenko, Kovalenko, & Drushlyak, 2003).
Conversion of Carboxylic Acids to Carboxamides
Nery et al. (2003) described a method for converting carboxylic acids to corresponding carboxamides, mediated by niobium pentachloride under mild conditions. This process could potentially be applied to the synthesis of compounds like this compound (Nery, Ribeiro, Lopes, & Lopes, 2003).
Regioselective N-Ethylation and Biological Activity
Batalha et al. (2019) studied the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, a compound structurally similar to this compound. They found that the N-ethylation reaction occurs at the nitrogen of the oxoquinoline group, indicating potential for diverse pharmacological activities including antibacterial and antiviral properties (Batalha et al., 2019).
Synthesis and Biological Evaluation of Novel Derivatives
El‐Badawi et al. (2002) synthesized novel derivatives of 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines, related to the compound , and evaluated them for potential antimicrobial agents. These derivatives were prepared by heating 4-amino-6-methyl-5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine with different dicarboxylic acids (El‐Badawi, El-Barbary, Lokshaa, & El-Daly, 2002).
Cytotoxic Activity and Cancer Research
Bu et al. (2001) developed 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives with cationic side chains, structurally akin to the compound . They observed that certain derivatives showed significant cytotoxicity and potential curative activity in cancer models, highlighting the importance of these structures in cancer research (Bu, Deady, Finlay, Baguley, & Denny, 2001).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-benzyl-3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S/c24-18-8-4-7-16(11-18)14-27-22(29)19-10-9-17(12-20(19)26-23(27)30)21(28)25-13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOPASGDLKXFJHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

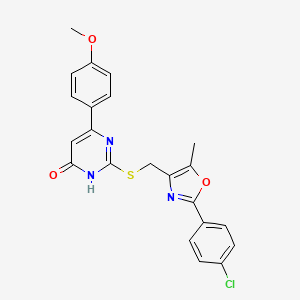
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)

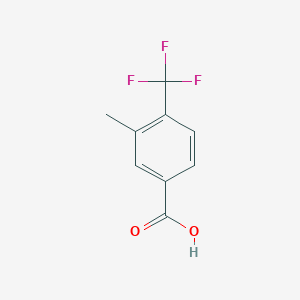
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
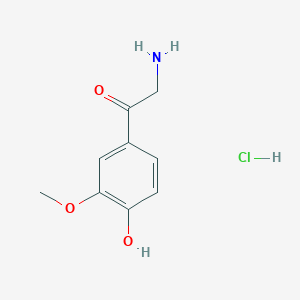
methanone](/img/structure/B3007159.png)
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
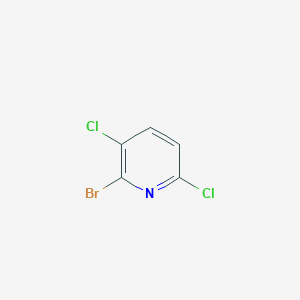
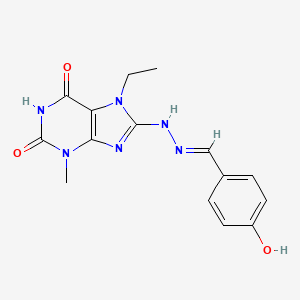

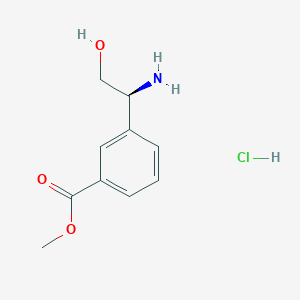
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)